molecular formula C15H20ClN3O2S2 B2493536 1-((5-chlorothiophen-2-yl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine CAS No. 1396811-88-3

1-((5-chlorothiophen-2-yl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine

Cat. No. B2493536
M. Wt: 373.91
InChI Key: QVGHKZFPAZHIRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-((5-chlorothiophen-2-yl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine typically involves multi-step chemical reactions, starting from basic building blocks to achieve the final complex molecule. For instance, the synthesis of related compounds has been reported through facile synthesis methods, which often involve the coupling of different aromatic units with piperidine and subsequent functionalization (Srivastava et al., 2008). Similar strategies could be employed for the synthesis of the compound , highlighting the importance of selecting appropriate starting materials and reaction conditions to achieve the desired sulfonamide and pyrazole functionalities.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a piperidine ring attached to various functional groups, including sulfonamide and pyrazole moieties. X-ray diffraction studies and spectroscopic techniques, such as NMR, are commonly used to confirm the structure of synthesized compounds. For example, related compounds have been characterized to confirm the chair conformation of the piperidine ring and the geometry around sulfur atoms, which is typically distorted tetrahedral (Naveen et al., 2015).

Scientific Research Applications

Drug Metabolism and Cytochrome P450 Inhibition

Research has focused on the use of chemical inhibitors to study the metabolism of drugs by Cytochrome P450 (CYP) enzymes. Selective inhibitors help in understanding the role of various CYP isoforms in drug metabolism and predicting drug-drug interactions. Compounds with piperidine derivatives and sulfonyl groups often serve as selective inhibitors for specific CYP isoforms, aiding in the phenotyping of drug metabolism pathways (Khojasteh et al., 2011).

Antifungal Activity

Studies have also explored the antifungal properties of various synthetic compounds against pathogens like Fusarium oxysporum. These compounds, including those with pyrazole derivatives, show significant antifungal activity, suggesting a potential for developing new antifungal agents. The structure-activity relationship (SAR) analysis of these compounds provides insights into their pharmacophore sites, which could inform the design of new molecules with improved antifungal efficacy (Kaddouri et al., 2022).

Synthetic Methodologies for Pharmaceutical Impurities

Research on the synthesis of omeprazole and related pharmaceutical impurities highlights the role of piperidine and sulfonyl-containing compounds in the development of proton pump inhibitors. These studies underscore the importance of novel synthetic routes and the identification of impurities in the drug development process, aiming to improve the quality and efficacy of pharmaceuticals (Saini et al., 2019).

properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O2S2/c1-11-9-12(2)19(17-11)10-13-5-7-18(8-6-13)23(20,21)15-4-3-14(16)22-15/h3-4,9,13H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGHKZFPAZHIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-chlorothiophen-2-yl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine

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